![molecular formula C8H8N4O4S B3087054 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid CAS No. 1170596-58-3](/img/structure/B3087054.png)
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact molecular structure of “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid” is not available in the retrieved sources.Scientific Research Applications
Preparation of Aminothiazoles
This compound is used as a reagent in the preparation of aminothiazoles . Aminothiazoles are a class of organic compounds that have been studied for their potential therapeutic applications, particularly as γ-secretase modulators .
Potential JAK2 Inhibitors
The compound is also involved in the synthesis of amino-pyrido-indol-carboxamides . These compounds are being researched as potential JAK2 inhibitors for the therapy of myeloproliferative disorders .
TGF-β1 and Active A Signaling Inhibitors
The compound is used in the synthesis of pyridine derivatives . These derivatives are being studied as inhibitors of TGF-β1 and active A signaling , which play crucial roles in cell proliferation, differentiation, and other cellular functions.
Inhibitors of c-Met Kinase
The compound is used in the synthesis of MK-2461 analogs . These analogs are being researched as inhibitors of c-Met kinase, a protein that has been implicated in the development and progression of cancer .
Antileishmanial Activity
The compound has been studied for its antileishmanial activity . Leishmaniasis is a disease caused by parasites of the genus Leishmania, and there is ongoing research into new treatments.
Antimalarial Activity
The compound has shown promising results in the treatment of malaria . In particular, it has demonstrated significant inhibition effects against Plasmodium berghei , a parasite that causes malaria in certain animals and is often used in research as a model organism.
Ligand for Transition Metals
The compound has been used as a ligand for both early (Cr, Mo, W, and Mn) and late transition metals (Co, Ni, and Pd) . This makes it useful in the field of coordination chemistry, where it can help to form complexes with these metals .
Synthesis of Tris(pyrazolyl)methane Ligands
The compound has been used in the synthesis of tris(pyrazolyl)methane ligands . These ligands have been studied for their ability to bind to various metals, which could have potential applications in catalysis and other areas of chemistry .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit multiple biological activities and are often used in the design of drug-like compounds .
Mode of Action
Pyrazole compounds are known for their ability to modify through nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
It’s worth noting that pyrazole derivatives are often involved in various reactions as reagents for the preparation of other compounds with potential biological activities .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point, which can influence its bioavailability, are provided .
Result of Action
Pyrazole derivatives are known to exhibit multiple biological activities .
Action Environment
Storage conditions can significantly impact the stability of such compounds .
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4S/c1-11-5-6(4-9-11)17(15,16)12-3-2-7(10-12)8(13)14/h2-5H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJKBJNKJYZUCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.